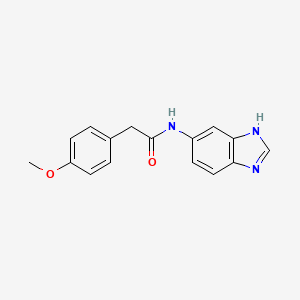

N-(1H-benzimidazol-5-yl)-2-(4-methoxyphenyl)acetamide

Description

N-(1H-Benzimidazol-5-yl)-2-(4-methoxyphenyl)acetamide is a synthetic small molecule characterized by a benzimidazole core linked to a 4-methoxyphenyl group via an acetamide bridge. The 4-methoxyphenyl moiety enhances lipophilicity and may influence binding affinity to cellular targets through hydrophobic interactions or hydrogen bonding .

Properties

IUPAC Name |

N-(3H-benzimidazol-5-yl)-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c1-21-13-5-2-11(3-6-13)8-16(20)19-12-4-7-14-15(9-12)18-10-17-14/h2-7,9-10H,8H2,1H3,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDJAYXFGOUBSTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N=CN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-5-yl)-2-(4-methoxyphenyl)acetamide typically involves the reaction of 1H-benzimidazole with 4-methoxyphenylacetic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-5-yl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Benzimidazole N-oxides.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.

Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-5-yl)-2-(4-methoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby exerting its biological effects. The specific pathways involved depend on the target enzyme or receptor and the context of its application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous molecules, focusing on structural variations, biological activity, and pharmacological profiles.

Benzothiazole Derivatives

- N-(6-Methoxybenzothiazol-2-yl)-2-(4-Methoxyphenyl)Acetamide (): Structural Difference: Replaces benzimidazole with a benzothiazole ring. Impact: Benzothiazoles are known for their electron-deficient aromatic systems, which may alter interactions with DNA or enzyme active sites. This derivative could exhibit enhanced metabolic stability compared to benzimidazole analogs. Activity: While specific data are unavailable, benzothiazole derivatives are frequently associated with antitumor activity, particularly in lung and breast cancers .

Thiazole-Based Acetamides

- 2-[(1-Methyl-1H-Tetrazol-5-yl)Thio]-N-(5-Methyl-4-Phenylthiazol-2-yl)Acetamide (4c) (): Structural Difference: Features a thiazole ring and a tetrazolylthio substituent. Activity: Demonstrates high selectivity against A549 lung adenocarcinoma cells (IC₅₀ = 23.3 µM) with minimal toxicity to NIH/3T3 normal cells (IC₅₀ > 1000 µM). The tetrazolylthio group likely enhances target specificity by modulating electron density or steric effects. Key Finding: Structural flexibility in the thiazole ring and substituents improves selectivity, suggesting that the benzimidazole core in the target compound may offer distinct binding kinetics .

Meisoindigo Derivatives

- (E)-2-(1-((3-Ethylisoxazol-5-yl)Methyl)-2-Oxoindolin-3-Ylidene)-N-(4-Methoxyphenyl)Acetamide (): Structural Difference: Incorporates an isoxazole-indolinone hybrid system. Activity: Exhibits exceptional potency against breast cancer (IC₅₀ = 5.31 × 10⁻¹⁵ M), attributed to the conjugated indolinone system and methoxyphenyl group. Key Finding: The planar indolinone structure may facilitate intercalation or topoisomerase inhibition, a mechanism distinct from benzimidazole-based compounds .

Benzodioxol and Thiazolidinone Derivatives

- N-(1,3-Benzodioxol-5-yl)-2-[[2-(3-Methoxyphenyl)-5-Phenyl-1H-Imidazol-4-yl]Sulfanyl]Acetamide (): Structural Difference: Contains a benzodioxol ring and a sulfur-linked imidazole. The thioether linkage may improve membrane permeability.

- 2-{(2Z)-4-Hydroxy-2-[(2E)-(4-Hydroxy-3-Methoxybenzylidene)Hydrazinylidene]-2,5-Dihydro-1,3-Thiazol-5-yl}-N-(4-Methoxyphenyl)Acetamide (): Structural Difference: Features a thiazolidinone-hydrazone hybrid. Activity: Hydrazone moieties are associated with metal chelation and radical scavenging, which could complement the acetamide’s cytotoxic effects .

Comparative Data Table

Key Findings and Mechanistic Insights

- Core Heterocycle Influence :

- Substituent Effects :

- Potency vs. Selectivity :

- Meisoindigo derivatives achieve ultra-low IC₅₀ values through intercalation or enzyme inhibition, whereas thiazole-based compounds prioritize selectivity over potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.